Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol It is a piperidine derivative that features a tert-butyl ester group and a 3-methylbenzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate: Similar in structure but with a different benzoyl substituent.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Another piperidine derivative with different substituents.
Uniqueness
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the 3-methylbenzoyl substituent offers potential for various chemical modifications .
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-13-6-5-7-15(12-13)16(20)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3 |
InChI Key |
HKXKEWZMZZCHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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